

Technical Guide: IR Spectroscopy of 4-Morpholinobutanoic Acid Hydrochloride[1]

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Compound of Interest

Compound Name:	4-Morpholinobutanoic acid hydrochloride
CAS No.:	39493-84-0
Cat. No.:	B1610657

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Executive Summary & Chemical Context

4-Morpholinobutanoic acid hydrochloride (CAS: 10272-35-2 / 5917-41-9 analog) serves as a vital heterobifunctional linker and buffering agent in drug development.[1] Its dual functionality—a morpholine ring (secondary amine derivative) and a carboxylic acid tail—makes it highly sensitive to pH environments.

For researchers, the critical quality attribute (CQA) is confirming the protonation state. In the solid state, the hydrochloride salt exists as a cationic acid (Morpholinium⁺ / -COOH), whereas the free base typically adopts a zwitterionic structure (Morpholinium⁺ / -COO⁻).[1] IR spectroscopy is the definitive method to distinguish these forms without dissolving the sample.

Comparison at a Glance

Feature	HCl Salt (Target)	Free Base (Alternative)	Performance Implication
Dominant Carbonyl	1700–1740 cm^{-1} (COOH)	1550–1610 cm^{-1} (COO ⁻)	HCl form ensures acidic solubility; Free base may aggregate. [1]
N-H Region	Broad, complex (2400–3000 cm^{-1})	Broad, overlapping	HCl salt shows "ammonium band" fine structure. [1]
Hygroscopicity	High (Water bands ~3400 cm^{-1})	Moderate	HCl salt requires rapid ATR handling to avoid moisture artifacts. [1]

Structural Analysis & Expected IR Peaks

The spectrum of 4-Morpholinobutanoic acid HCl is a superposition of three distinct vibrational zones: the Morpholinium Cation, the Carboxylic Acid, and the Alkyl Chain.

A. The "Fingerprint" Table (HCl Salt)

Data synthesized from morpholine HCl and amino acid HCl references.

Frequency (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode	Diagnostic Note
2800 – 3200	Strong, Broad	N–H ⁺ / O–H	Ammonium Stretch	Overlaps with C–H stretches. ^{[1][2]} Look for "Fermi resonance" sub-bands typical of amine salts.
~1715 – 1735	Very Strong	–COOH	C=O ^[1] Stretch	The Primary Identifier. Indicates the carboxylic acid is protonated (not a carboxylate).
1200 – 1250	Strong	–COOH	C–O Stretch	Coupled with O–H in-plane bending.
1080 – 1120	Medium-Strong	Morpholine Ring	C–O–C Stretch	Characteristic ether linkage of the morpholine ring. ^[1]
~1400 – 1460	Medium	–CH ₂ –	CH ₂ Scissoring	Adjacent to the electron-withdrawing N ⁺ center. ^[1]
~2400 – 2800	Medium, Broad	N–H ⁺	Combination Bands	Often appears as a "staircase" of broad bands; definitive for amine hydrochlorides.

600 – 800	Medium	C–Cl / Lattice	Lattice Modes	Specific to the crystal packing of the HCl salt.
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B. Comparative Analysis: HCl Salt vs. Zwitterion

The most common error in QC is misidentifying the Zwitterion (Free Base) as the HCl salt.

- The HCl Salt Spectrum: Shows a sharp, intense peak at $\sim 1725\text{ cm}^{-1}$. This confirms the presence of the C=O double bond in a neutral carboxylic acid group (-COOH).
- The Zwitterion Spectrum: The 1725 cm^{-1} peak disappears or is drastically reduced. Instead, two new strong bands appear:
 - $\sim 1550\text{--}1610\text{ cm}^{-1}$: Asymmetric Carboxylate ($-\text{COO}^-$) stretch.[1]
 - $\sim 1380\text{--}1420\text{ cm}^{-1}$: Symmetric Carboxylate ($-\text{COO}^-$) stretch.



Expert Insight: If your "HCl salt" sample lacks a strong peak above 1700 cm^{-1} and instead shows a strong doublet around $1580/1400\text{ cm}^{-1}$, your sample has likely degraded or was not fully acidified during synthesis.

Experimental Protocol: Handling Hygroscopic Salts

Challenge: 4-Morpholinobutanoic acid HCl is hygroscopic.[1] Moisture absorption creates a broad water band ($3300\text{--}3500\text{ cm}^{-1}$) that obscures the critical N-H stretching region.

Method A: Diamond ATR (Recommended)

Self-validating step: The speed of analysis minimizes atmospheric water absorption.[1]

- Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) immediately prior to sampling.[1]
- Sample Loading: Place a small amount (~5 mg) of the solid powder directly onto the crystal.
- Compression: Apply high pressure using the anvil. Note: Ensure the sample is pulverized; large crystals can damage ZnSe.
- Acquisition: Scan from 4000 to 600 cm^{-1} (Resolution: 4 cm^{-1} , Scans: 16–32).
- Validation: Check the region around 2350 cm^{-1} for CO_2 doublets. If negative peaks appear, re-run the background.

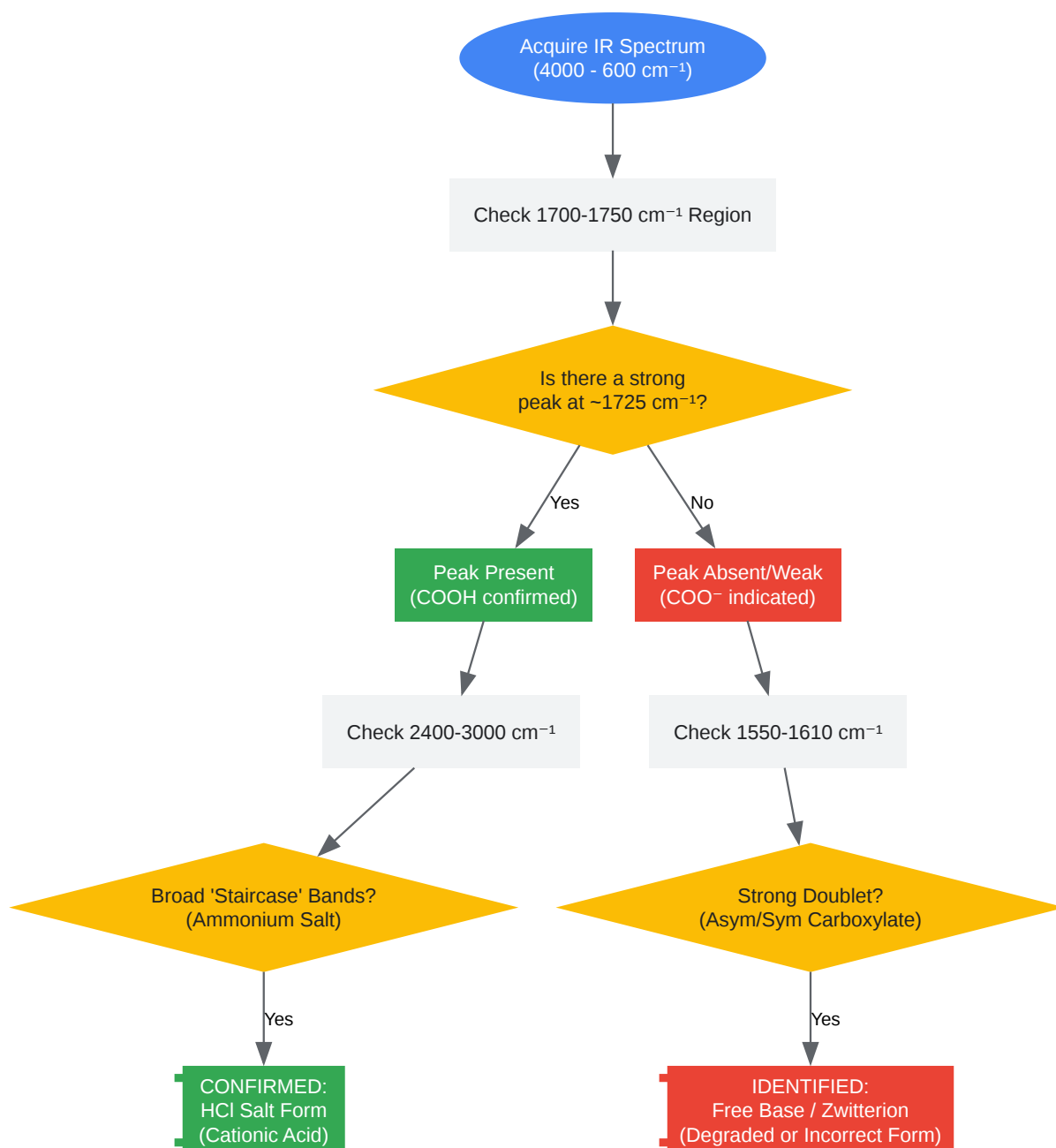
Method B: KBr Pellet (Traditional)

Use only if ATR is unavailable or for high-resolution structural filing.[1]

- Drying: Dry the KBr powder and the sample in a vacuum oven at 60°C for 2 hours before mixing.
- Grinding: Mix sample:KBr in a 1:100 ratio. Grind quickly in an agate mortar. Do not over-grind to avoid moisture uptake.[1]
- Pressing: Press at 8–10 tons for 2 minutes under vacuum.
- QC Check: A clear, transparent disc indicates a good pellet. Cloudy discs suggest moisture (broad band at 3400 cm^{-1}) or poor grinding (sloping baseline).[1]

Visualizing the Characterization Logic

The following diagram illustrates the decision logic for validating the material identity using IR peaks.



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Caption: Decision tree for distinguishing 4-Morpholinobutanoic acid HCl from its free base zwitterion using characteristic IR bands.

Troubleshooting & Anomalies

Observation	Root Cause	Corrective Action
Broad hump at 3400 cm ⁻¹	Hygroscopic water absorption. [1]	Dry sample in vacuum desiccator over P ₂ O ₅ for 24h. Use ATR.
Split Carbonyl Peak (1710 & 1730)	Crystal polymorphism or Rotamers.[1]	Common in flexible alkyl chains. Not a purity failure if both are >1700.
Missing 1725 peak, strong 1580 peak	Sample has converted to Zwitterion.[1]	The sample may have been neutralized or exposed to high humidity/base.
Weak 2500-3000 region	Poor contact (ATR) or scattering (KBr).[1]	ATR: Increase anvil pressure. KBr: Regrind sample to finer powder.

References

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Sources

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